N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol . This compound is characterized by the presence of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of N-phenylurea with 4-(1-pyrrolidinylsulfonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Wirkmechanismus
The mechanism of action of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea
- N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide
Comparison: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea stands out due to its unique combination of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety. This combination imparts specific chemical and biological properties that make it distinct from other similar compounds. For example, the presence of the pyrrolidinylsulfonyl group can enhance the compound’s solubility and reactivity compared to other urea derivatives .
Eigenschaften
Molekularformel |
C17H19N3O3S |
---|---|
Molekulargewicht |
345.4g/mol |
IUPAC-Name |
1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-14-6-2-1-3-7-14)19-15-8-10-16(11-9-15)24(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-13H2,(H2,18,19,21) |
InChI-Schlüssel |
AAZINQHIABMKTB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.